(2S,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-1-piperidineethanol
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Overview
Description
(2S,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-1-piperidineethanol is a complex organic compound with a unique structure characterized by multiple phenylmethoxy groups attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-1-piperidineethanol typically involves multiple steps, including the protection of hydroxyl groups, formation of the piperidine ring, and subsequent attachment of phenylmethoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-1-piperidineethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-1-piperidineethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-1-piperidineethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-1-piperidineethanol shares structural similarities with other piperidine derivatives and phenylmethoxy-substituted compounds.
Uniqueness
- The unique combination of multiple phenylmethoxy groups and the specific stereochemistry of the piperidine ring distinguishes this compound from other similar molecules. This uniqueness contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C36H41NO5 |
---|---|
Molecular Weight |
567.7 g/mol |
IUPAC Name |
2-[(2S,3R,4R,5S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidin-1-yl]ethanol |
InChI |
InChI=1S/C36H41NO5/c38-22-21-37-23-34(40-25-30-15-7-2-8-16-30)36(42-27-32-19-11-4-12-20-32)35(41-26-31-17-9-3-10-18-31)33(37)28-39-24-29-13-5-1-6-14-29/h1-20,33-36,38H,21-28H2/t33-,34-,35+,36+/m0/s1 |
InChI Key |
RMELSKYSYAAZAJ-CLLHQPRTSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@@H](N1CCO)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Canonical SMILES |
C1C(C(C(C(N1CCO)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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